Emorfazone
Overview
Mechanism of Action
Target of Action
Emorfazone, also known as Pentoil or Nandron , is a non-steroidal anti-inflammatory drug (NSAID) with oral activity . It has been found to significantly inhibit the release of bradykinin-like substances and kininogen .
Mode of Action
This compound interacts with its targets, primarily bradykinin-like substances and kininogen, to exert its anti-inflammatory and analgesic effects . Bradykinin is a peptide that promotes inflammation, and kininogen is a protein from which kinins are produced. By inhibiting these substances, this compound helps to reduce inflammation and pain .
Biochemical Pathways
This includes the bradykinin pathway, which is involved in the inflammatory response .
Result of Action
This compound’s primary molecular and cellular effects are the reduction of inflammation and pain. It achieves this by inhibiting the release of bradykinin-like substances and kininogen, which play key roles in promoting inflammation and pain .
Action Environment
It is known that environmental factors can impact the effectiveness of many drugs through various mechanisms, such as altering drug metabolism or changing the expression of drug targets
Biochemical Analysis
Biochemical Properties
, interacts with various enzymes and proteins in the body. It is known to significantly inhibit the release of bradykinin-like substances and kininogen
Cellular Effects
Emorfazone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the release of certain biochemical substances involved in pain and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and inhibition or activation of certain enzymes .
Dosage Effects in Animal Models
These can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors as part of its metabolic process
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emorfazone involves the reaction of 4-chloro-3-ethoxy-2-methylpyridazine with morpholine under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy and morpholino groups.
Reduction: Reduction reactions can occur at the pyridazinone ring, leading to the formation of dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and ethoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide and potassium carbonate are commonly used.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
Emorfazone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of pyridazinone derivatives and their pharmacological activities.
Biology: Investigated for its effects on various biological pathways, including inflammation and pain modulation.
Medicine: Used in the development of new NSAIDs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Aminopyrine: Another NSAID with analgesic properties but higher toxicity.
Phenylbutazone: An NSAID with similar anti-inflammatory effects but more severe side effects.
Zardaverine: A pyridazinone derivative with anti-platelet activity
Uniqueness of Emorfazone: this compound is unique due to its balanced efficacy and lower toxicity compared to other NSAIDs like aminopyrine and phenylbutazone. Its specific inhibition of bradykinin release sets it apart from other pyridazinone derivatives .
Properties
IUPAC Name |
4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJQOOISAKEBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022981 | |
Record name | Emorfazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38957-41-4 | |
Record name | Emorfazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38957-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emorfazone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038957414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emorfazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emorfazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMORFAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V93U9DH62C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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